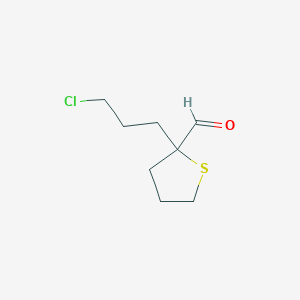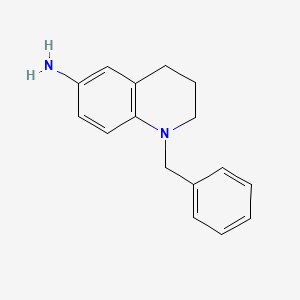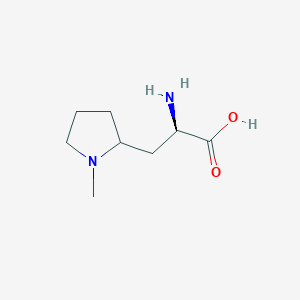
1-(1H-Pyrazol-4-yl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is an organic compound with the molecular formula C8H12N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with a pyrazole derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action for 1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrazole ring and the hydroxyl group. These interactions could influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-penten-1-ol: Shares the pentenol chain but lacks the pyrazole ring.
Pyrazole derivatives: Compounds like 1H-pyrazole-4-carboxylic acid share the pyrazole ring but have different substituents.
Uniqueness
1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is unique due to the combination of the pyrazole ring and the pentenol chain
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h2,5-6,8,11H,1,3-4H2,(H,9,10) |
InChI Key |
JZCSXKHQSNOAAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)
![Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine](/img/structure/B13271389.png)
![Thieno[3,2-c]pyridine hydrochloride](/img/structure/B13271392.png)
![2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13271398.png)
